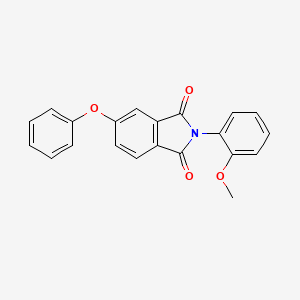![molecular formula C24H16ClNO2 B11541192 4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B11541192.png)
4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate: is a chemical compound with the following structural formula:
C13H10ClNO2
It consists of a naphthalene ring fused to a phenyl ring, with an imine group and a carboxylate ester substituent. The compound’s systematic IUPAC name is This compound .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 4-chlorobenzaldehyde with naphthalene-1-carboxylic acid under appropriate conditions. The imine formation occurs between the aldehyde group and the amine nitrogen, followed by esterification with an alcohol to yield the carboxylate ester.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction of the imine group could yield the corresponding amine derivative.
Substitution: Substitution reactions at the phenyl or naphthalene ring positions are possible.
Imine Formation: Aldehydes (e.g., 4-chlorobenzaldehyde) and amines (e.g., aniline) in the presence of acid catalysts.
Esterification: Carboxylic acid (e.g., naphthalene-1-carboxylic acid) and alcohol (e.g., methanol) with acid catalysts.
Oxidation/Reduction: Various oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential pharmaceutical applications due to its structural features.
Industry: As a precursor for functional materials.
Wirkmechanismus
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or other cellular components, affecting biological processes. Further research is needed to elucidate these mechanisms.
Eigenschaften
Molekularformel |
C24H16ClNO2 |
|---|---|
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
[4-[(4-chlorophenyl)iminomethyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C24H16ClNO2/c25-19-10-12-20(13-11-19)26-16-17-8-14-21(15-9-17)28-24(27)23-7-3-5-18-4-1-2-6-22(18)23/h1-16H |
InChI-Schlüssel |
LWKATLFPEFALTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11541116.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11541123.png)
![2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11541128.png)

![N-[1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11541134.png)

![4-nitro-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11541144.png)
![1-[4-(4-ethylphenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11541149.png)
![(1S,2S,3aR)-7-chloro-2-phenyl-1-(3-thienylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11541157.png)
![(3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11541168.png)
![2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B11541173.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541174.png)
![N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-4-methylbenzamide](/img/structure/B11541184.png)
![2,6-dibromo-4-[(E)-(naphthalen-1-ylimino)methyl]phenyl benzoate](/img/structure/B11541194.png)
